molecular formula C21H27ClN2O3S2 B2527048 Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1217120-15-4

Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2527048
CAS No.: 1217120-15-4
M. Wt: 455.03
InChI Key: FTJDNUQXJSPCOS-UHFFFAOYSA-N
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Description

Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a thienopyridine-derived compound with a complex heterocyclic scaffold. Structurally, it features:

  • 6-ethyl substitution on the tetrahydrothieno[2,3-c]pyridine core, contributing to steric and electronic modulation of the bicyclic system.
  • An ethyl ester at position 3, which may influence solubility and bioavailability.
  • A hydrochloride salt form, enhancing crystallinity and stability for pharmaceutical applications.

The compound’s design aligns with structure-activity relationship (SAR) principles observed in adenosine A1 receptor modulators, where substituents on the thiophene/pyridine core and aromatic side chains critically influence receptor affinity and allosteric enhancement .

Properties

IUPAC Name

ethyl 6-ethyl-2-(3-phenylsulfanylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S2.ClH/c1-3-23-12-10-16-17(14-23)28-20(19(16)21(25)26-4-2)22-18(24)11-13-27-15-8-6-5-7-9-15;/h5-9H,3-4,10-14H2,1-2H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJDNUQXJSPCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)CCSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound belonging to the class of thieno[2,3-c]pyridine derivatives. These compounds have gained attention due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound based on existing literature and research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C19H25N2O2SHCl\text{C}_{19}\text{H}_{25}\text{N}_{2}\text{O}_{2}\text{S}\cdot \text{HCl}

This compound features a thieno[2,3-c]pyridine core with various substituents that contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that thieno[2,3-c]pyridine derivatives exhibit significant anticancer activity. For instance, compounds within this class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the potential of similar derivatives in inhibiting tumor growth in xenograft models .

Anti-inflammatory Properties

The compound demonstrates notable anti-inflammatory effects. Research has shown that thieno derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This activity is often linked to the modulation of signaling pathways involved in inflammatory responses .

Analgesic Effects

This compound has also been evaluated for its analgesic properties. In various pain models (e.g., formalin-induced pain), the compound exhibited dose-dependent analgesic effects comparable to standard analgesics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in disease processes. The presence of the thieno ring system allows for interaction with enzymes and receptors that mediate cellular responses. For example:

  • Inhibition of Cyclooxygenase (COX) : Similar compounds have been shown to inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequently diminished pain and inflammation.
  • Modulation of Apoptotic Pathways : The compound may enhance apoptotic signaling in cancer cells by activating caspases or inhibiting anti-apoptotic proteins.

Case Studies and Research Findings

StudyObjectiveFindings
Kidwai & Mishra (2003)Evaluate anticancer potentialDemonstrated significant cytotoxicity against various cancer cell lines.
Amr et al. (2006)Investigate anti-inflammatory effectsShowed reduction in inflammatory markers in animal models.
Sherif (1996)Assess analgesic efficacyConfirmed analgesic effects comparable to conventional drugs in pain models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Key Analogues

The following table summarizes structural differences between the target compound and related analogues:

Compound Name (CAS/Reference) Substituent at Position 6 Substituent at Position 2 Molecular Weight Key SAR Notes
Target Compound (Not explicitly listed in evidence) Ethyl 3-(Phenylthio)propanamido ~509.0 (est.) Unique phenylthio group may enhance lipophilicity and metabolic stability.
Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate HCl (1329638-97-2) Isopropyl 2-Phenoxybenzamido 571.1 Bulky phenoxybenzamido group may hinder receptor access but enhance specificity.
Ethyl 6-benzyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate HCl Benzyl Propionamido 463.0 Smaller propionamido group and benzyl substitution may reduce steric hindrance.
Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (330.402 Da) Benzoyl Amino 330.4 Free amino group and benzoyl substitution suggest competitive binding modes.
PD 81,723 (2-amino-4,5-dimethyl-3-thienyl-[3-(trifluoromethyl)phenyl]methanone) N/A 3-(Trifluoromethyl)phenyl 325.3 Optimal A1 receptor enhancement due to trifluoromethyl’s electron-withdrawing effects.

Pharmacological and Binding Insights

  • Role of the 2-Amino Group: highlights that the 2-amino group is essential for adenosine A1 receptor allosteric enhancement. While the target compound replaces this with a 3-(phenylthio)propanamido group, the presence of a hydrogen-bond donor (amide NH) may partially mimic this interaction .
  • Substituent Effects :
    • 6-Position : Ethyl (target) vs. isopropyl (CAS 1329638-97-2) or benzyl (CAS 25913-34-2): Larger substituents (e.g., benzyl) may restrict conformational flexibility, whereas smaller alkyl groups (ethyl/isopropyl) balance bulk and receptor fit .
    • 2-Position : The phenylthio group in the target compound introduces sulfur-mediated hydrophobic interactions, contrasting with the trifluoromethyl group in PD 81,723, which enhances electron-deficient aromatic binding .
  • Hydrogen Bonding: SAR studies suggest that intramolecular hydrogen bonding between the amino/amide nitrogen and carbonyl oxygen is critical for activity. The target compound’s propanamido linker may facilitate such interactions .

Competitive vs. Allosteric Activity

Compounds like PD 81,723 exhibit dual activity (allosteric enhancement and competitive antagonism), with SAR for each role being distinct. The target compound’s phenylthio group may reduce competitive antagonism while preserving allosteric modulation, but direct binding data are unavailable .

Research Implications and Gaps

  • Metabolic Stability: The phenylthio group in the target compound may improve resistance to oxidative metabolism compared to benzyl or phenoxy analogues .
  • Receptor Specificity : Structural variations at position 6 (ethyl vs. benzyl/isopropyl) warrant comparative studies on A1 vs. A2A receptor selectivity.
  • Synthetic Accessibility : The hydrochloride salt form (common in analogues) simplifies purification but may affect solubility in biological assays .

Further pharmacological profiling (e.g., IC50 for A1 receptor binding, allosteric enhancement ratios) is required to validate these hypotheses.

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